molecular formula C5H10O4S B13804173 2-Butanone, 3-[(methylsulfonyl)oxy]- CAS No. 77611-73-5

2-Butanone, 3-[(methylsulfonyl)oxy]-

Cat. No.: B13804173
CAS No.: 77611-73-5
M. Wt: 166.20 g/mol
InChI Key: NJALXZJZDUWKRL-UHFFFAOYSA-N
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Description

The compound 2-Butanone, 3-[(methylsulfonyl)oxy]- (hypothetical IUPAC name: 3-[(methylsulfonyl)oxy]butan-2-one) is a derivative of 2-butanone (methyl ethyl ketone) featuring a methylsulfonyloxy (-OSO₂CH₃) substituent at the 3-position. Methylsulfonyl groups are strongly electron-withdrawing, increasing the electrophilicity of adjacent carbonyl groups and influencing reactivity in organic syntheses or biological applications.

Properties

CAS No.

77611-73-5

Molecular Formula

C5H10O4S

Molecular Weight

166.20 g/mol

IUPAC Name

3-oxobutan-2-yl methanesulfonate

InChI

InChI=1S/C5H10O4S/c1-4(6)5(2)9-10(3,7)8/h5H,1-3H3

InChI Key

NJALXZJZDUWKRL-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)C)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

The synthesis of 2-Butanone, 3-[(methylsulfonyl)oxy]- typically involves the reaction of 3-hydroxy-2-butanone with methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

2-Butanone, 3-[(methylsulfonyl)oxy]- undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Butanone, 3-[(methylsulfonyl)oxy]- has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Butanone, 3-[(methylsulfonyl)oxy]- involves its interaction with specific molecular targets and pathways. The methanesulfonyl group can participate in nucleophilic substitution reactions, leading to the formation of new compounds. The exact molecular targets and pathways depend on the specific application and the conditions under which the compound is used .

Comparison with Similar Compounds

The following analysis compares structural analogs of 2-butanone with sulfonyl, thioether, and other functional groups. Data are derived from peer-reviewed studies and chemical databases (see tables below).

Structural and Functional Group Analysis

Table 1: Key Compounds and Substituent Effects
Compound Name CAS Number Molecular Formula Substituent(s) Molecular Weight Key Properties/Applications
2-Butanone (base compound) 78-93-3 C₄H₈O None 72.11 g/mol Solvent, laboratory reagent
3-(Methylthio)-2-butanone 99315-41-0 C₅H₁₀OS 3-(SCH₃) 118.20 g/mol Flavor/fragrance precursor
3-(Methylsulfonyl)-2-butanone N/A* C₅H₁₀O₃S 3-(SO₂CH₃) 150.19 g/mol Pesticide intermediate (e.g., Butoxycarboxim)
4-(Phenylsulfonyl)-2-butanone oxime derivative 306979-47-5 C₁₃H₁₆ClNO₃S 4-(PhSO₂), oxime chloro-propenyl 301.79 g/mol Research chemical (biological activity studies)
3-Bromo-4-(2-propenyloxy)-2-butanone N/A C₇H₁₁BrO₂ 3-Br, 4-(allyloxy) 223.07 g/mol Synthetic intermediate
Key Observations:

Electronic Effects: 3-(Methylsulfonyl)-2-butanone: The sulfonyl group enhances carbonyl electrophilicity, making it reactive toward nucleophiles (e.g., in pesticide synthesis). 3-(Methylthio)-2-butanone: The thioether group (SCH₃) is electron-donating, reducing carbonyl reactivity compared to sulfonyl analogs. Such compounds are often volatile and used in flavor industries.

Positional Isomerism :

  • Substitution at the 3-position (vs. 4-position in the phenylsulfonyl derivative) significantly alters molecular polarity and biological activity. For example, 4-(phenylsulfonyl) derivatives exhibit varied pesticidal efficacy due to steric and electronic factors.

Biological Activity: Butoxycarboxim: Derived from 3-(methylsulfonyl)-2-butanone, this carbamate oxime acts as a systemic insecticide, leveraging the sulfonyl group’s stability and interaction with biological targets.

Physicochemical Properties

Table 2: Comparative Physicochemical Data
Property 2-Butanone 3-(Methylthio)-2-butanone 3-(Methylsulfonyl)-2-butanone
Boiling Point 79.6°C ~150–160°C (est.) >200°C (est., high polarity)
Water Solubility 27.5 g/L Low (hydrophobic) Moderate (polar sulfonyl group)
LogP (Octanol-Water) 0.29 ~1.5 (estimated) ~0.5 (polar substituent)

Notes:

  • Sulfonyl derivatives exhibit higher boiling points and moderate water solubility due to polarity.
  • Thioether analogs are more lipophilic, aligning with applications in hydrophobic matrices (e.g., fragrances).

Biological Activity

2-Butanone, 3-[(methylsulfonyl)oxy]- is a sulfonylated derivative of 2-butanone, which is a colorless liquid with a characteristic odor. This compound is of interest due to its potential biological activities, including its effects on human health and environmental interactions. Understanding the biological activity of this compound requires an examination of its metabolic pathways, toxicological profiles, and potential therapeutic applications.

PropertyValue
CAS Number 77611-73-5
Molecular Formula C5H12O3S
Molecular Weight 148.22 g/mol
IUPAC Name 3-(methylsulfonyl)-2-butanone

Metabolism and Toxicokinetics

2-Butanone is primarily absorbed through inhalation and oral routes. It undergoes metabolic conversion primarily in the liver, where it is transformed into various metabolites, including 2,3-butanediol and 3-hydroxy-2-butanone. The metabolic pathways involve cytochrome P450 enzymes (CYP), particularly CYP2B1 and CYP2B2, which are induced following exposure to the compound .

Absorption and Distribution

Studies indicate that approximately 50% of inhaled 2-butanone is retained in the human body. It is distributed uniformly across tissues, suggesting a high degree of solubility in biological fluids . The primary route of excretion for 2-butanone and its metabolites occurs via the lungs.

Neurotoxicity

Research indicates that 2-butanone has the potential to potentiate neurotoxicity when combined with other solvents such as n-hexane and methyl-n-butyl ketone. In volunteer studies, symptoms such as headaches and feelings of intoxication were reported following exposure to concentrations as low as 100 ppm . However, comprehensive neurobehavioral assessments showed no significant differences in performance compared to unexposed controls.

Hepatotoxicity

Animal studies have demonstrated that exposure to high concentrations of 2-butanone can lead to increased liver weight without significant changes in serum enzyme levels or histopathological findings. For instance, female rats exposed to 3,000 ppm for 15 days exhibited increased liver weight but no adverse biochemical changes .

Case Studies

  • Occupational Exposure : A study on workers exposed to 2-butanone revealed no specific biomarkers for exposure; however, interactions with other solvents were noted to enhance toxicity .
  • Animal Studies : In rats treated with doses ranging from 1,080 to 1,500 mg/kg/day over several days, there was an increase in cytochrome P450 enzyme activity indicative of metabolic induction .

Antimicrobial Activity

Emerging research suggests that sulfonylated derivatives of butanones may exhibit antimicrobial properties. In vitro studies have shown that these compounds can inhibit the growth of certain bacterial strains, although further research is necessary to elucidate the exact mechanisms involved.

Potential Therapeutic Applications

The unique structure of 2-butanone, 3-[(methylsulfonyl)oxy]- makes it a candidate for further investigation in drug design aimed at targeting specific enzymes or receptors involved in metabolic processes.

Q & A

Q. What synthetic methods are recommended for preparing 3-[(methylsulfonyl)oxy]-2-butanone, and how can reaction conditions be optimized?

The compound is typically synthesized via esterification of 3-hydroxy-2-butanone with methylsulfonyl chloride. Key parameters include:

  • Temperature control (0–5°C) to suppress side reactions.
  • Use of anhydrous solvents (e.g., dichloromethane) and a base (e.g., triethylamine) to neutralize HCl byproducts.
  • Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane 3:7). Yield optimization requires strict exclusion of moisture and inert atmosphere conditions .

Q. What analytical techniques are most effective for characterizing this compound, and what spectral data should researchers expect?

  • ¹H NMR : Singlet for the methylsulfonyl group (δ 3.0–3.1 ppm), ketone protons (δ 2.1–2.3 ppm).
  • IR Spectroscopy : S=O stretches at 1350–1300 cm⁻¹ and 1170–1120 cm⁻¹.
  • Mass Spectrometry (EI-MS) : Molecular ion [M+H]+ at m/z 181.
  • HPLC : C18 column with acetonitrile/water (60:40) for purity assessment (>98%) .

Q. What purification methods are suitable for isolating 3-[(methylsulfonyl)oxy]-2-butanone?

  • Liquid-Liquid Extraction : Separate using dichloromethane and aqueous NaHCO₃ to remove acidic impurities.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) as eluent.
  • Recrystallization : Use ethanol/water mixtures for high-purity crystals .

Advanced Research Questions

Q. How can contradictory data on the hydrolytic stability of this compound under varying pH be resolved?

Design systematic stability studies:

  • Prepare buffered solutions (pH 2–12) and incubate at 25°C and 40°C.
  • Monitor degradation via HPLC-UV (220 nm) and confirm hydrolysis products (e.g., 2-butanone, methanesulfonic acid) with LC-MS.
  • Kinetic modeling (Arrhenius plots) distinguishes pH-dependent vs. thermal degradation pathways .

Q. What experimental strategies are recommended for studying its interactions with biological systems, such as enzyme inhibition?

  • Molecular Docking : Predict binding modes with enzymes (e.g., hydrolases) using AutoDock Vina.
  • In Vitro Assays : Measure inhibition kinetics (IC₅₀, Kᵢ) under physiological conditions (pH 7.4, 37°C) using fluorogenic substrates (e.g., 4-methylumbelliferyl derivatives).
  • Circular Dichroism : Assess structural changes in enzymes upon compound binding .

Q. How can researchers address discrepancies in reaction yields during scale-up synthesis?

  • Process Optimization : Adjust stirring efficiency, cooling rates, and reagent addition sequences.
  • In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress.
  • Quality-by-Design (QbD) : Apply statistical modeling (e.g., DOE) to identify critical process parameters .

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